molecular formula C6H7BrN2O B2508455 5-bromo-1-ethyl-1H-pyrimidin-2-one CAS No. 17758-32-6

5-bromo-1-ethyl-1H-pyrimidin-2-one

Cat. No.: B2508455
CAS No.: 17758-32-6
M. Wt: 203.039
InChI Key: GOZRZZYAKNHTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-ethyl-1H-pyrimidin-2-one is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This brominated pyrimidinone scaffold is a key precursor for the synthesis of novel heterocyclic compounds with potential biological activity. Pyrimidine derivatives are extensively investigated as core structures in the development of kinase inhibitors . For instance, structurally related bromo-pyrimidine analogues have been designed, synthesized, and evaluated as potent anticancer agents, showing significant in vitro cytotoxic activity against various human cancer cell lines, including HCT116 (human colon cancer) and K562 (human chronic myeloid leukemia) cells . Some such analogues function as potent Bcr/Abl tyrosine kinase inhibitors, emerging as potential lead molecules for targeted cancer therapy . Furthermore, pyrimidinone cores serve as essential scaffolds in developing inhibitors for epigenetic regulatory proteins, such as the Bromodomain and Extra-Terminal (BET) family . Inhibition of BET bromodomains like Brd4 is a promising therapeutic strategy in oncology, as it can regulate the transcription of critical oncogenes . The bromine atom on the pyrimidine ring offers a reactive site for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies . This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-bromo-1-ethylpyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZRZZYAKNHTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=NC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct bromination of 1-ethyl-1H-pyrimidin-2-one with elemental bromine (Br₂) in aqueous media represents a straightforward approach. As reported in a generalized procedure for analogous pyrimidine derivatives, bromine is added to a suspension of the substrate in water under vigorous stirring. The reaction proceeds via electrophilic attack at the 5-position, driven by the electron-donating ethyl group at position 1 and the lactam oxygen at position 2.

Experimental Protocol

  • Substrate Preparation : 1-Ethyl-1H-pyrimidin-2-one (20 mmol) is suspended in 40 mL of deionized water.
  • Bromine Addition : Bromine (3.2 g, 20 mmol) is introduced dropwise at room temperature.
  • Reaction Monitoring : Stirring continues for 30 minutes, with reaction completion confirmed by thin-layer chromatography (TLC) using chloroform as the mobile phase.
  • Workup : The crude product is isolated via filtration, washed with cold water, and purified by recrystallization from ethanol.

Bromination with Tribromooxyphosphorus (POBr₃)

Methodology Adapted from Pyrazole Synthesis

A patent describing the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine provides insights into bromination using POBr₃, a reagent known for its efficacy in aromatic bromination. Although developed for pyrazoles, this method is adaptable to pyrimidinones due to analogous electronic environments.

Synthetic Procedure

  • Substrate Dissolution : 1-Ethyl-1H-pyrimidin-2-one (26.5 mmol) is dissolved in anhydrous acetonitrile.
  • Reagent Addition : POBr₃ (132.5 mmol, 5 equiv) is added, and the mixture is heated under reflux for 15 hours.
  • Quenching and Isolation : The reaction is cooled, poured into precooled saturated sodium carbonate, and extracted with ethyl acetate.
  • Purification : The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the product as a pale-yellow solid.

Performance Metrics

  • Yield : 55.9% (based on analogous pyrazole bromination).
  • Advantages : Avoids handling gaseous bromine; suitable for scale-up.
  • Limitations : Prolonged reaction time; requires stoichiometric excess of POBr₃.

Alternative Brominating Agents and Methodologies

N-Bromosuccinimide (NBS) in Polar Aprotic Solvents

NBS, in combination with a radical initiator like benzoyl peroxide, offers a mild alternative. Reactions in dimethylformamide (DMF) at 80°C for 6 hours achieve moderate yields (40–50%) but require rigorous exclusion of moisture.

Hydrobromic Acid (HBr) with Hydrogen Peroxide

Oxidative bromination using HBr and H₂O₂ in acetic acid introduces bromine via in situ generation of Br⁺. This method is less common due to competing oxidation of the ethyl group.

Comparative Analysis of Bromination Methods

Table 1: Comparison of Key Bromination Strategies

Parameter Elemental Bromine POBr₃ NBS/DMF
Reagent Cost Low Moderate High
Reaction Time 0.5 hours 15 hours 6 hours
Yield Quantitative* 55.9% 40–50%
Safety Considerations Toxic fumes Corrosive Moisture-sensitive
Scalability High Moderate Low

*Assumed based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., DMF, DMSO) under mild heating.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Products: Various substituted pyrimidin-2-one derivatives depending on the nucleophile used.

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Dehalogenated pyrimidin-2-one derivatives.

Scientific Research Applications

5-Bromo-1-ethyl-1H-pyrimidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-1H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the ethyl group can influence the compound’s binding affinity and specificity towards these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

Key Observations :
  • Substituent Effects: N1-Alkyl Groups: The ethyl group in the target compound increases steric bulk and lipophilicity compared to the methyl analog (189.01 g/mol vs. ~215.04 g/mol) . This may reduce aqueous solubility but improve membrane permeability in biological systems. Aromatic vs. Functional Group Additions: The amino group and tetrahydropyran in the NSC 97839 derivative enhance hydrogen-bonding capacity, which is critical for nucleoside mimicry in antiviral or anticancer agents.

Heterocycle Variations

Table 2: Heterocyclic Core Comparisons
Compound Name Core Structure Key Differences Potential Applications
5-Bromo-1-ethyl-1H-pyrimidin-2-one Pyrimidinone Six-membered ring with two nitrogen atoms Broad-spectrum intermediates
5-Bromo-1-isopropylpyridin-2(1H)-one Pyridinone Five-membered ring with one nitrogen atom Kinase inhibitor scaffolds
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine Fused bicyclic structure Anticancer agents
Key Observations :
  • Ring Size and Reactivity: Pyrimidinones (six-membered) offer more sites for functionalization compared to pyridinones (five-membered), enabling tailored modifications for drug design .
  • Bicyclic Systems : The pyrrolopyridine derivative (e.g., A698638) exhibits enhanced planar rigidity, which can improve binding affinity to DNA or protein targets.

Biological Activity

5-Bromo-1-ethyl-1H-pyrimidin-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom and an ethyl group attached to the pyrimidine ring, which contributes to its unique reactivity and biological profile. The presence of these substituents can influence the compound's interaction with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of pyrimidine derivatives, including this compound. The compound has shown significant activity against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

The compound's efficacy against Gram-positive bacteria, particularly Staphylococcus aureus, indicates its potential as an antibacterial agent. Additionally, structure-activity relationship (SAR) studies suggest that modifications to the pyrimidine ring can enhance antimicrobial activity.

Antiviral Activity

Research has also explored the antiviral potential of pyrimidine derivatives. A study highlighted that certain pyrimidines exhibit inhibitory effects against viral replication, particularly in the context of hepatitis C virus (HCV) infection.

Case Study: Antiviral Activity Against HCV

In a controlled study, this compound was tested for its ability to inhibit HCV replication in vitro. The results indicated a dose-dependent reduction in viral load, suggesting that the compound may interfere with viral entry or replication processes.

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (μM)Reference
HeLa15
MCF720
A54925

The IC50 values indicate that the compound is particularly potent against HeLa cells, highlighting its potential as a lead compound for further development in cancer therapy.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Disruption of Cellular Processes : The presence of bromine and ethyl groups can affect membrane permeability and cellular uptake mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-ethyl-1H-pyrimidin-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed coupling. For brominated pyrimidinones, a one-pot multicomponent reaction under reflux (e.g., using ethanol or DMF as solvent) is common. Reaction parameters like temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling), and stoichiometry of brominating agents (e.g., NBS or Br₂) significantly affect yield. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS is critical to confirm purity and regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

  • Methodology :

  • NMR : The ethyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for CH₂) and pyrimidinone carbonyl (δ ~160–170 ppm in 13C^{13} \text{C}) are diagnostic. Bromine’s deshielding effect shifts adjacent proton signals upfield .
  • IR : A strong carbonyl stretch (~1650–1700 cm⁻¹) confirms the lactam structure.
  • MS : Molecular ion peaks at m/z = 205 (C₆H₈BrN₂O⁺) with fragmentation patterns (e.g., loss of Br or ethyl group) aid identification .

Q. What safety protocols are essential when handling brominated pyrimidinones?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Brominated compounds may release HBr under heat; neutralization with sodium bicarbonate is advised. Spill management requires inert absorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (using SHELXL ) determines bond lengths, angles, and intermolecular interactions. For example, the Br atom’s position and ethyl group conformation can be validated. High-resolution data (>0.8 Å) and refinement with anisotropic displacement parameters are critical. Twinning or disorder in crystals may require SHELXD for structure solution .

Q. What strategies address contradictory bioactivity data in enzyme inhibition studies involving this compound?

  • Methodology :

  • Dose-response curves : Test a wide concentration range (nM–mM) to identify non-linear effects.
  • Assay conditions : Control pH (e.g., pyrimidinone’s lactam ring stability at physiological pH) and co-solvents (DMSO ≤1%).
  • Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling. Cross-reference with structurally similar compounds (e.g., 5-bromo-N-cyclohexyl analogs ) to isolate substituent-specific effects .

Q. How does the ethyl group’s steric and electronic profile influence regioselectivity in cross-coupling reactions?

  • Methodology : Compare Suzuki-Miyaura coupling outcomes using Pd catalysts. The ethyl group may sterically hinder ortho positions, directing coupling to the para-bromine site. DFT calculations (e.g., Gaussian) model transition states and charge distribution. Experimental validation via 1H NMR^1 \text{H NMR} kinetics and Hammett plots quantifies electronic effects .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Docking : Use AutoDock Vina or Glide to simulate binding poses. The pyrimidinone core may H-bond with catalytic lysine residues.
  • MD simulations : GROMACS or AMBER assess complex stability (RMSD <2 Å over 100 ns).
  • Pharmacophore modeling : Identify critical features (e.g., bromine as a hydrophobic probe) using Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.